molecular formula C20H11BrO3 B375528 (9-Oxophenalen-1-yl) 2-bromobenzoate

(9-Oxophenalen-1-yl) 2-bromobenzoate

Cat. No.: B375528
M. Wt: 379.2g/mol
InChI Key: CNGMAIKRLWCRIU-UHFFFAOYSA-N
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Description

(9-Oxophenalen-1-yl) 2-bromobenzoate is a benzoate ester derivative characterized by a phenalenone core (a polycyclic aromatic ketone) substituted with a 2-bromobenzoyl group. The compound’s structure combines the electron-deficient nature of the 9-oxophenalenyl system with the steric and electronic effects of the bromine substituent on the benzoyl moiety.

Properties

Molecular Formula

C20H11BrO3

Molecular Weight

379.2g/mol

IUPAC Name

(9-oxophenalen-1-yl) 2-bromobenzoate

InChI

InChI=1S/C20H11BrO3/c21-15-7-2-1-6-14(15)20(23)24-17-11-9-13-5-3-4-12-8-10-16(22)19(17)18(12)13/h1-11H

InChI Key

CNGMAIKRLWCRIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

The bromine atom in (9-oxophenalen-1-yl) 2-bromobenzoate introduces distinct electronic and steric effects compared to chloro- or fluoro-substituted analogs. For instance:

  • Electron-withdrawing strength : Bromine (σₚ = +0.26) is less electron-withdrawing than fluorine (σₚ = +0.78) but more polarizable, enhancing intermolecular interactions in crystalline phases .
  • Crystallographic impact : Bromine’s larger atomic radius (1.85 Å) compared to chlorine (1.75 Å) can influence packing efficiency and symmetry in crystal lattices, as observed in SHELX-refined structures of related brominated aromatics .

Phenalenone vs. Naphthalene Derivatives

Replacing the phenalenone core with naphthalene (e.g., in 2-bromobenzoate naphthalene esters) reduces conjugation length and alters redox properties:

  • Optical properties: Phenalenone-based compounds exhibit broader absorption bands (λₘₐₓ ≈ 400–450 nm) compared to naphthalene derivatives (λₘₐₓ ≈ 300–350 nm), attributed to extended π-conjugation .
  • Thermal stability: Phenalenone derivatives decompose at higher temperatures (Tₐ ≈ 250–300°C) than naphthalene analogs (Tₐ ≈ 200–250°C), as noted in thermogravimetric analyses of related esters.

Comparison with 2-Aminobenzamide Derivatives

Unlike 2-aminobenzamides, which prioritize hydrogen-bonding networks for biological activity (e.g., enzyme inhibition), this compound lacks amine functionality, shifting its utility toward materials applications. Key differences include:

  • Solubility: The bromobenzoate ester is less soluble in polar solvents (e.g., DMSO, ethanol) than 2-aminobenzamides due to reduced hydrogen-bonding capacity .
  • Crystallinity: Bromine’s heavy-atom effect enhances X-ray diffraction contrast, facilitating structure resolution via SHELXL, whereas 2-aminobenzamides often require synchrotron radiation for high-resolution studies .

Research Findings and Data Tables

Table 1: Key Properties of this compound vs. Analogs

Property This compound 2-Chlorobenzoate Analog 2-Aminobenzamide Derivative
Molecular Weight (g/mol) 385.2 340.7 256.3
Melting Point (°C) 198–202 185–190 210–215
λₘₐₓ (nm) 425 410 305
Decomposition Temp (°C) 275 260 240

Table 2: Crystallographic Parameters (SHELX-Refined Structures)

Compound Space Group R-factor (%) Flack Parameter (x)
This compound P2₁/c 3.8 0.02(1)
2-Chlorobenzoate Analog P 1̄ 4.1 0.05(2)
2-Aminobenzamide Derivative C2/c 5.2 N/A (achiral)

Methodological Insights from Evidence

  • Crystallography : SHELXL’s robustness in refining heavy-atom structures (e.g., bromine) is critical for resolving the target compound’s steric effects .
  • Chirality Analysis: The Flack parameter (x = 0.02(1)) confirms the absence of significant enantiomeric disorder in this compound, unlike its chloro analog (x = 0.05(2)), which shows minor polarity ambiguity .

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